N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3-phenoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of isoxazole derivatives often involves the condensation of activated nitro compounds with alkenes to give isoxazolines and with alkynes to give isoxazoles . This process typically occurs in chloroform in the presence of 1,4-diazabicyclo[2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .Molecular Structure Analysis
The molecular structure of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3-phenoxybenzamide is characterized by a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom at adjacent positions .Scientific Research Applications
Synthesis and Chemical Properties
Research on similar compounds has focused on the development of novel synthetic pathways and the exploration of their chemical properties. For example, studies on the tunable arylative cyclization of 1,6-enynes triggered by rhodium(III)-catalyzed C-H activation highlight the potential for creating complex molecular structures, which could be relevant to the synthesis of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3-phenoxybenzamide and its derivatives (Fukui et al., 2014). Such synthetic strategies may open avenues for the development of new materials or pharmaceuticals.
Materials Science Applications
The synthesis and characterization of novel aromatic polyimides demonstrate the utility of specific benzamide derivatives in materials science, particularly in creating polymers with desirable thermal and chemical resistance properties (Butt et al., 2005). By analogy, this compound could be investigated for its potential in high-performance polymer formulations.
Pharmaceutical Research
The exploration of N-arylbenzamide derivatives in pharmaceutical research, particularly as benzodiazepine receptor agonists, underscores the therapeutic potential of benzamide compounds. Novel 4-thiazolidinone derivatives have been evaluated for their anticonvulsant and sedative-hypnotic activities, indicating a possible interest in similar research avenues for this compound (Faizi et al., 2017).
Environmental Chemistry
Studies on the occurrence, fate, and behavior of parabens in aquatic environments highlight the environmental impact of phenolic compounds, including benzamide derivatives. These studies are crucial for understanding how such compounds, potentially including this compound, behave in natural water systems and their potential effects on ecosystems (Haman et al., 2015).
Mechanism of Action
Mode of Action
It is known that isoxazole derivatives, which this compound is a part of, have a wide spectrum of biological activities and therapeutic potential . They have shown prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
Biochemical Pathways
Isoxazole derivatives are often intermediates in the biosynthesis of alkaloids . They usually consist of a cyclopentane ring fused to a six-membered oxygen heterocycle
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation. Preliminary research suggests that isoxazole derivatives may have a range of effects, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-18(20-19-16-10-5-11-17(16)21-24-19)13-6-4-9-15(12-13)23-14-7-2-1-3-8-14/h1-4,6-9,12H,5,10-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDLEINXSBSCGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(ON=C2C1)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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